Cas no 2171760-78-2 (tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate)

tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate
- tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate
- EN300-1626964
- 2171760-78-2
-
- インチ: 1S/C13H23N5O2/c1-12(2,3)20-11(19)16-13(6-5-7-14-8-13)10-15-9-18(4)17-10/h9,14H,5-8H2,1-4H3,(H,16,19)
- InChIKey: MQPYTQKQUGCYEC-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1(C2N=CN(C)N=2)CNCCC1)=O
計算された属性
- せいみつぶんしりょう: 281.18517499g/mol
- どういたいしつりょう: 281.18517499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626964-10.0g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 10g |
$7927.0 | 2023-06-04 | ||
Enamine | EN300-1626964-5000mg |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 5000mg |
$5345.0 | 2023-09-22 | ||
Enamine | EN300-1626964-250mg |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 250mg |
$1696.0 | 2023-09-22 | ||
Enamine | EN300-1626964-500mg |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 500mg |
$1770.0 | 2023-09-22 | ||
Enamine | EN300-1626964-10000mg |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 10000mg |
$7927.0 | 2023-09-22 | ||
Enamine | EN300-1626964-1000mg |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 1000mg |
$1844.0 | 2023-09-22 | ||
Enamine | EN300-1626964-0.5g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 0.5g |
$1770.0 | 2023-06-04 | ||
Enamine | EN300-1626964-0.25g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 0.25g |
$1696.0 | 2023-06-04 | ||
Enamine | EN300-1626964-0.1g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 0.1g |
$1623.0 | 2023-06-04 | ||
Enamine | EN300-1626964-50mg |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171760-78-2 | 50mg |
$1549.0 | 2023-09-22 |
tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate 関連文献
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamateに関する追加情報
Introduction to Tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate (CAS No. 2171760-78-2)
Tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate, identified by the Chemical Abstracts Service Number (CAS No. 2171760-78-2), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly its tert-butyl protecting group and the presence of a 1-methyl-1H-1,2,4-triazol-3-yl moiety, contribute to its unique chemical and biological properties.
The N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate moiety is a key pharmacophore in this compound, which has been extensively studied for its potential therapeutic applications. The triazolyl group introduces a nitrogen-rich heterocyclic ring system that is known to enhance binding affinity and selectivity in drug design. Additionally, the tert-butyl carbamate group serves as a protecting group in synthetic chemistry, ensuring stability during various reaction conditions while allowing for selective modifications at other sites.
Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can target multiple biological pathways simultaneously. The structure of Tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate aligns well with this trend, as it incorporates elements that can interact with various enzymes and receptors. For instance, the piperidine ring is a common scaffold in many bioactive molecules due to its ability to mimic natural amino acid structures and facilitate optimal binding interactions.
In the context of medicinal chemistry, the 1-methyl-substituted triazole moiety has been shown to improve metabolic stability and reduce unwanted side effects. This modification is particularly crucial in the development of drugs intended for long-term use, as it enhances their bioavailability and reduces degradation by metabolic enzymes. The combination of these structural features makes Tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate a valuable candidate for further exploration in therapeutic applications.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs may exhibit inhibitory activity against key enzymes involved in inflammatory and infectious diseases. The tert-butyl N-substituent not only contributes to the overall stability of the molecule but also influences its solubility and permeability properties, which are critical factors in drug formulation.
The CAS No. 2171760-78-2 provides a unique identifier for this compound, facilitating its recognition and study within the scientific community. This standardized numbering system ensures accurate documentation and retrieval of research data related to Tert-butyl N-3-(1-methyl-HCHtriazol)-N-piperidin carbamate, enabling researchers to build upon existing knowledge and accelerate the discovery process.
Recent studies have demonstrated that derivatives of this class of compounds exhibit promising antiviral and anti-inflammatory properties. The N-methylated triazole ring has been shown to interact with viral proteases and kinases, inhibiting their activity and thereby reducing viral replication. Similarly, the piperidine scaffold has been implicated in modulating inflammatory pathways by interacting with cytokine receptors and signaling molecules.
The synthesis of Tert-butyl N-hydroxycarbamoyl-piperidine derivative involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition-metal catalysis and flow chemistry have been employed to optimize these processes. These methodologies not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.
The pharmacokinetic profile of this compound is another area of active investigation. Researchers are exploring how modifications to the tert-butyl carbamate group can influence absorption, distribution, metabolism, and excretion (ADME) properties. By fine-tuning these parameters, it may be possible to develop more effective formulations that enhance therapeutic outcomes while reducing adverse effects.
In conclusion,Tert-butyl N-hydroxycarbamoyl-piperidine derivative (CAS No. 2171760–78–2) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities. Its unique combination of structural features positions it as a valuable tool for further research into novel therapeutic agents targeting various diseases.
2171760-78-2 (tert-butyl N-3-(1-methyl-1H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate) 関連製品
- 107441-48-5(MeOSuc-ala-ala-pro-val-OH)
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 325978-27-6(N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)
- 1341882-70-9(Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)
- 1805502-36-6(2-(Bromomethyl)-5-cyano-6-(difluoromethyl)pyridine-3-carboxylic acid)
- 182344-55-4(2-chloro-4-(propan-2-yl)-1,3-benzothiazole)
- 1181033-34-0(Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)
- 2127095-72-9(trans-2-Icosenoic acid)
- 189107-45-7(1-methylindazole-5-carbonitrile)
- 1170494-16-2(N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide)



